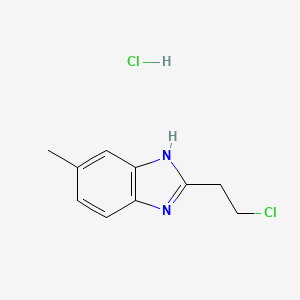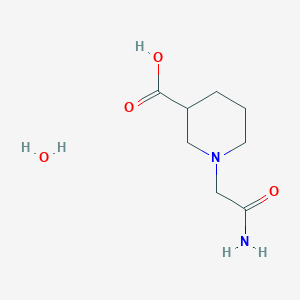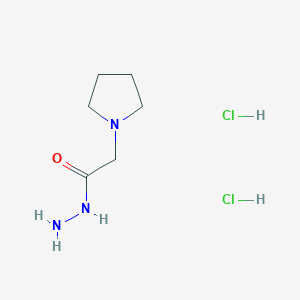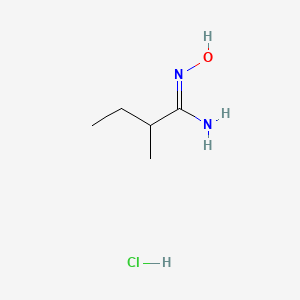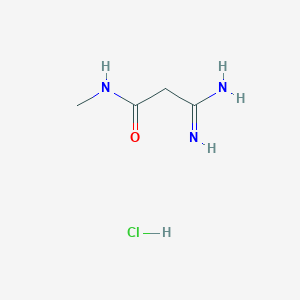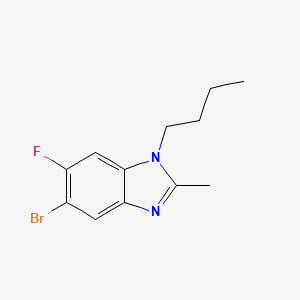
5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole is a useful research compound. Its molecular formula is C12H14BrFN2 and its molecular weight is 285.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Antitumor Applications
5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole and its derivatives have been explored for their antitumor properties. Hutchinson et al. (2001) demonstrated that fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally similar to this compound, exhibited potent cytotoxicity in vitro against sensitive human breast cancer cell lines (Hutchinson et al., 2001). Similarly, Shi et al. (1996) synthesized a series of 2-(4-aminophenyl)benzothiazoles and found them to be active against breast cancer cell lines (Shi et al., 1996).
2. Antimicrobial Activity
Compounds related to this compound have been researched for their antimicrobial properties. Bhagat et al. (2012) reported that derivatives of 5-bromo-1,2,4-triazolo-[3,4-b]-benzothiazoles showed antimicrobial activity against various bacteria (Bhagat et al., 2012). Liaras et al. (2011) also synthesized compounds with similar structures and assessed their antimicrobial activity, finding significant effectiveness against bacteria and fungi (Liaras et al., 2011).
3. Synthesis and Characterization
Several studies have focused on the synthesis and characterization of benzothiazole derivatives. Pirat et al. (2011) worked on the synthesis of 5-substituted 1,3-benzothiazol-2(3H)-ones, highlighting the methods for modifying compounds like this compound (Pirat et al., 2011).
4. Fluorescence Applications
Compounds structurally similar to this compound have been used in fluorescence studies. Mahadevan et al. (2014) synthesized derivatives that emitted blue light, indicating potential applications in fluorescence-based technologies (Mahadevan et al., 2014).
Properties
IUPAC Name |
5-bromo-1-butyl-6-fluoro-2-methylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2/c1-3-4-5-16-8(2)15-11-6-9(13)10(14)7-12(11)16/h6-7H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQYSSOUVRFWIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=CC(=C(C=C21)F)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
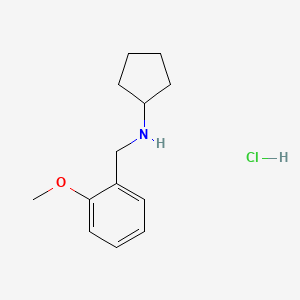
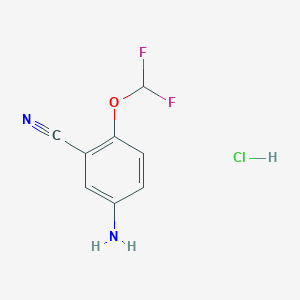
![4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1379723.png)
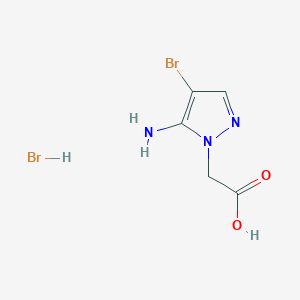
![Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride](/img/structure/B1379725.png)

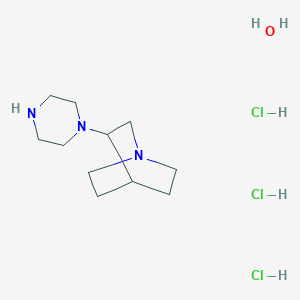
![[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride](/img/structure/B1379732.png)
